Regioisomeric Comparison: Meta- vs Para-CF3 Biphenyl Phenol
The meta-CF3 substitution on the distal ring of 4-(3-trifluoromethylphenyl)phenol drives a melting point approximately 92–96 °C lower than that of its para-CF3 regioisomer (4-(4-trifluoromethylphenyl)phenol, CAS 10355-13-2), which melts at 147–148 °C . The predicted pKa values are similar (9.61±0.26 for the meta-CF3 isomer vs 9.53±0.26 for the para-CF3 isomer), indicating comparable acidity but divergent crystal packing, solubility, and formulation behavior . The meta-substitution pattern creates a non-linear molecular shape with a distinct dipole vector, which affects molecular recognition in biological targets and crystal engineering applications compared to the more symmetric para isomer [1].
| Evidence Dimension | Melting point and molecular geometry (regioisomeric comparison) |
|---|---|
| Target Compound Data | mp 52–56 °C; predicted pKa 9.61±0.26 |
| Comparator Or Baseline | 4-(4-Trifluoromethylphenyl)phenol (CAS 10355-13-2): mp 147–148 °C; predicted pKa 9.53±0.26 |
| Quantified Difference | Δmp ≈ 92–96 °C (target lower); ΔpKa ≈ 0.08 units (not statistically distinguishable) |
| Conditions | Predicted pKa values from ChemicalBook database; melting points from vendor specifications |
Why This Matters
The large melting point difference directly impacts purification method selection, formulation development, and solid-state handling protocols, making the regioisomers non-interchangeable in pharmaceutical process chemistry.
- [1] Ma, L. et al. (2011). Structural Modification of Honokiol: The Evaluation of Honokiol Analogues as Inhibitors of Angiogenesis. Journal of Medicinal Chemistry, 54(19), 6469–6481. DOI: 10.1021/jm200830u. View Source
